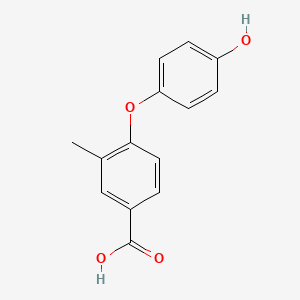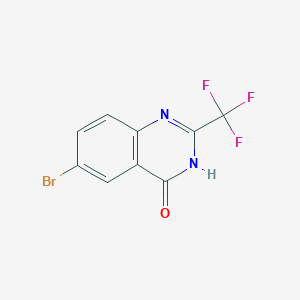
6-Bromo-2-(trifluoromethyl)quinazolin-4(3H)-one
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 6-Bromo-2-(trifluoromethyl)quinazolin-4(3H)-one is not explicitly mentioned in the search results .Chemical Reactions Analysis
The search results do not provide specific information on the chemical reactions involving 6-Bromo-2-(trifluoromethyl)quinazolin-4(3H)-one .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Bromo-2-(trifluoromethyl)quinazolin-4(3H)-one, such as its melting point, boiling point, density, molecular formula, and molecular weight, are not provided in the search results .Applications De Recherche Scientifique
Pharmacology
In pharmacology, 6-Bromo-2-(trifluoromethyl)quinazolin-4(3H)-one is being explored for its potential therapeutic effects. The compound’s structure is conducive to binding with various biological targets, which could make it a candidate for drug development. Its trifluoromethyl group, in particular, is known for increasing the metabolic stability of pharmaceuticals .
Material Science
Material scientists are interested in this compound due to its potential use in creating novel materials. The bromine atom in 6-Bromo-2-(trifluoromethyl)quinazolin-4(3H)-one could be used for further chemical modifications, leading to materials with unique properties, such as enhanced thermal stability or electrical conductivity .
Analytical Chemistry
In analytical chemistry, derivatives of quinazolinone, like 6-Bromo-2-(trifluoromethyl)quinazolin-4(3H)-one , can serve as analytical reagents. They may be used in chromatography or spectrometry to detect, identify, or quantify other substances, or to study the properties of other compounds .
Biochemistry
Biochemists study 6-Bromo-2-(trifluoromethyl)quinazolin-4(3H)-one for its interactions with enzymes and proteins. The compound could act as an inhibitor or activator for certain biochemical pathways, which is crucial for understanding cellular processes and designing drugs .
Chemical Engineering
In chemical engineering, this compound’s robust structure makes it a candidate for process optimization studies. It could be used in the synthesis of complex molecules, serving as a building block due to its reactive bromine atom and stable quinazolinone core .
Environmental Science
Environmental scientists might investigate 6-Bromo-2-(trifluoromethyl)quinazolin-4(3H)-one for its environmental impact. Understanding its degradation products and their effects on ecosystems is vital for assessing the safety of chemical compounds released into the environment .
Medicine
Medically, the compound’s derivatives are being researched for their antibacterial and anthelmintic properties. The presence of the bromine atom allows for electrophilic aromatic substitution reactions, which can lead to the development of new medicinal compounds .
Agriculture
In agriculture, research into 6-Bromo-2-(trifluoromethyl)quinazolin-4(3H)-one could lead to the development of new pesticides or growth regulators. The compound’s chemical structure may interact with biological systems in plants or pests, providing a basis for novel agricultural chemicals .
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
6-bromo-2-(trifluoromethyl)-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF3N2O/c10-4-1-2-6-5(3-4)7(16)15-8(14-6)9(11,12)13/h1-3H,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFIXMBDNFNGMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)NC(=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-(trifluoromethyl)quinazolin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



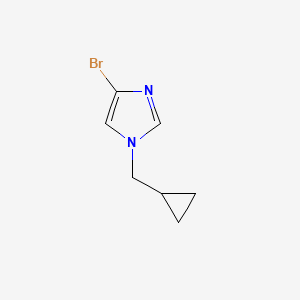
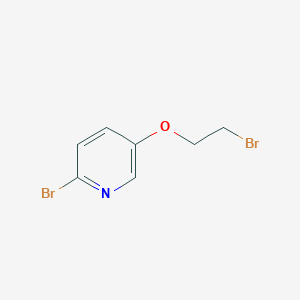

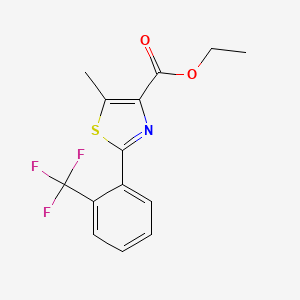
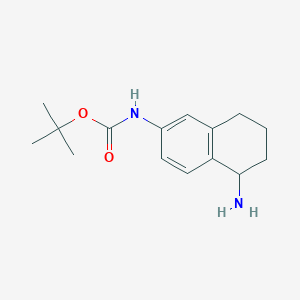
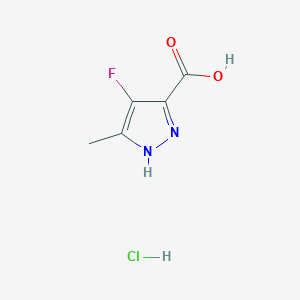
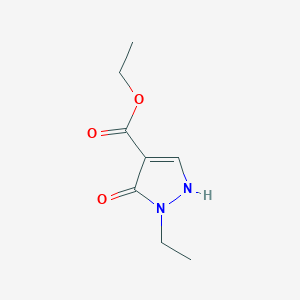

![2-[1-(Dimethylamino)cyclopentyl]acetic acid hydrochloride](/img/structure/B1449700.png)
![8-Azaspiro[5.6]dodecane](/img/structure/B1449701.png)
![4-[(2,2,2-Trifluoroethyl)amino]-1lambda6-thiane-1,1-dione hydrochloride](/img/structure/B1449702.png)
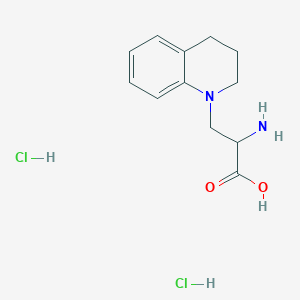
![2-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}sulfanyl)acetic acid](/img/structure/B1449704.png)
